![molecular formula C20H20ClN3O2S B2375324 7-Chloro-4-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897488-16-3](/img/structure/B2375324.png)
7-Chloro-4-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “7-Chloro-4-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole”, there are related studies on the synthesis of phenoxy acetamide derivatives . For instance, a series of phenoxy oxazolines were synthesized beginning with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available sources .Scientific Research Applications
Synthesis and Characterization
- Benzothiazoles, including derivatives like 7-Chloro-4-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole, are often synthesized for their pharmacological activities. These compounds are typically characterized using spectral data such as IR, 1H-NMR, and mass spectral data to confirm their structures (Raparla et al., 2013).
Biological Evaluation
- Compounds containing benzothiazole and piperazine structures have been evaluated for their cytotoxic activities. Some derivatives exhibit potent cytotoxic and antineoplastic activities in mammalian cancer cells (Byrappa et al., 2017).
Antimicrobial Studies
- New derivatives of benzothiazole, including those with piperazine linkages, have been investigated for their antimicrobial activities. These studies involve screening against various strains of bacteria and fungi to evaluate their effectiveness (Patel & Agravat, 2007).
Anticholinesterase Activity
- Benzothiazole derivatives bearing piperazine and thiocarbamate moieties have been synthesized and investigated for their anticholinesterase properties. Some of these compounds have shown inhibitory effects comparable to known anticholinesterase agents (Mohsen et al., 2014).
Anticancer and Anti-inflammatory Activities
- Certain derivatives of benzothiazole linked to piperazine have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds have demonstrated significant effects in vitro against various cancer cell lines and have shown anti-inflammatory properties in biological models (Ghule et al., 2013).
Anti-tubercular Agents
- Piperazine-linked benzothiazole derivatives have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. Some of these compounds exhibit considerable anti-tubercular activities, highlighting their potential as therapeutic agents (Naidu et al., 2016).
Future Directions
The future directions for research on “7-Chloro-4-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole” and related compounds could involve further exploration of their synthesis, properties, and potential applications . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that could be successful agents in terms of safety and efficacy .
Mechanism of Action
Target of Action
Related compounds have been found to exhibit inhibitory activity against various kinases . For instance, certain piperazine derivatives have shown to act as dopamine and serotonin antagonists .
Mode of Action
It’s likely that it interacts with its targets through molecular interactions based on its molecular structure with triggered functional groups or specific physicochemical properties . The compound might bind to the active site of its target proteins, thereby modulating their activity.
Biochemical Pathways
Related compounds have been found to inhibit the cdk4/cyclin d1 and ark5 kinases , which play crucial roles in cell cycle regulation and energy metabolism, respectively.
Pharmacokinetics
The drug likeness or “drugability” of related compounds has been evaluated according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Related compounds have been found to induce apoptosis of tumor cells at a concentration of approximately 30−100 nm .
Properties
IUPAC Name |
1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-14-7-8-16(21)19-18(14)22-20(27-19)24-11-9-23(10-12-24)17(25)13-26-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWAMNVKTVUHGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2375243.png)
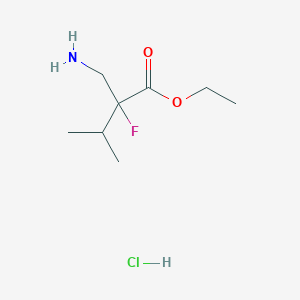
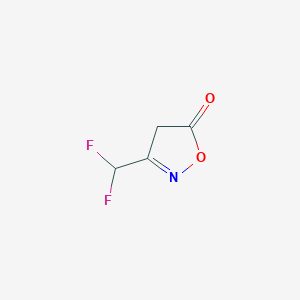
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide](/img/structure/B2375248.png)
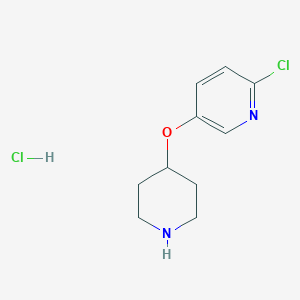
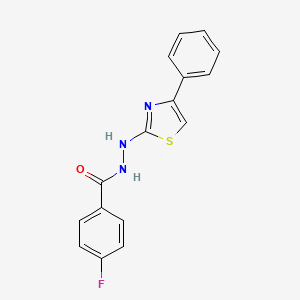
![2-[1-[2-(2-Tert-butyl-4-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2375253.png)
![2-(2-methoxyphenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2375254.png)
![N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2375255.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2375258.png)
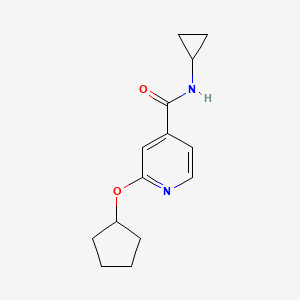
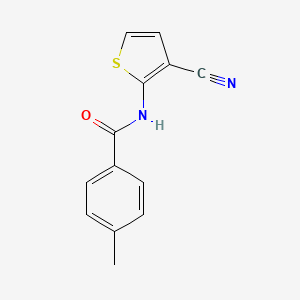
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2375263.png)

